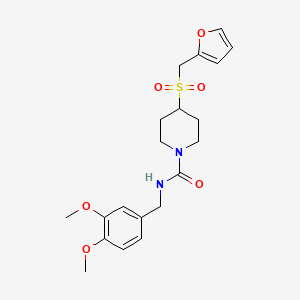
N-(3,4-dimethoxybenzyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H26N2O6S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethoxybenzyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure consists of a piperidine ring substituted with a sulfonyl group linked to a furan moiety and a methoxybenzyl group. The general formula can be represented as follows:
Synthesis Overview
The synthesis of this compound typically involves several key steps including:
- Formation of the Piperidine Ring : The initial step involves cyclization reactions leading to the formation of the piperidine core.
- Sulfonation : Introduction of the sulfonyl group is achieved through reactions with sulfonyl chlorides.
- Substitution Reactions : The final assembly includes the incorporation of the furan and methoxybenzyl groups via nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted its potential against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) suggesting efficacy in inhibiting bacterial growth .
| Compound | % Inhibition at 25 μg/mL | MIC (μg/mL) |
|---|---|---|
| This compound | 85% | 12 |
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Binding Affinity : Structural features such as methoxy substitutions enhance binding to target proteins, potentially influencing pathways involved in bacterial metabolism and resistance mechanisms.
- Inhibition of Enzymatic Activity : Similar sulfonamide derivatives have been shown to inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound or its analogs:
- Antitubercular Activity : A study screened various sulfonamide derivatives, including this compound, demonstrating significant antitubercular properties with an emphasis on structural modifications enhancing activity .
- Cytotoxicity Assessments : In vitro studies conducted on cancer cell lines revealed that modifications to the piperidine structure could lead to increased cytotoxicity against specific cancer types .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics and metabolic stability, making it a candidate for further development in therapeutic applications .
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(furan-2-ylmethylsulfonyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-26-18-6-5-15(12-19(18)27-2)13-21-20(23)22-9-7-17(8-10-22)29(24,25)14-16-4-3-11-28-16/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEHTSSDTHUGDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














